molecular formula C13H9N3O6 B14585738 4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid CAS No. 61417-54-7

4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B14585738
CAS No.: 61417-54-7
M. Wt: 303.23 g/mol
InChI Key: BMOFDOUAHGWXPW-UHFFFAOYSA-N
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Description

4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazinyl group, and a dioxocyclohexa-diene carboxylic acid moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-nitrophenylhydrazine with a suitable dicarbonyl compound under acidic conditions to form the hydrazone intermediate. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound with similar hydrazinyl and nitrophenyl groups.

    4-Nitrophenylhydrazine: Another similar compound with a nitrophenyl group but lacking the dioxocyclohexa-diene carboxylic acid moiety.

Uniqueness

4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61417-54-7

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

2,3-dihydroxy-4-[(2-nitrophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H9N3O6/c17-11-7(13(19)20)5-6-9(12(11)18)15-14-8-3-1-2-4-10(8)16(21)22/h1-6,17-18H,(H,19,20)

InChI Key

BMOFDOUAHGWXPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C(=C(C=C2)C(=O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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